Hydrobis(2,4,4-trimethylpentyl)aluminium
Description
Contextualization within Main Group Organometallic Chemistry
Organometallic chemistry is broadly divided into main group and transition metal organometallics. numberanalytics.com Hydrobis(2,4,4-trimethylpentyl)aluminium is a main group compound, as aluminum belongs to the p-block (Group 13) of the periodic table. numberanalytics.com Main group organometallics are pivotal in various chemical fields, including catalysis and materials science. numberanalytics.com
The reactivity of organoaluminium compounds like this compound is dictated by the electron-deficient nature of the aluminum center, which typically has three or four coordinate centers. wikipedia.orgchemeurope.com This electron deficiency imparts strong Lewis acidity. wikipedia.org The aluminum-carbon and aluminum-hydride bonds are highly polarized, making the organic groups and the hydride nucleophilic. This dual character allows them to be used in a wide array of chemical transformations. researchgate.net The bulky 2,4,4-trimethylpentyl groups in this specific compound influence its steric properties, which can enhance selectivity in chemical reactions compared to less hindered analogues.
Historical Development of Organoaluminum Compounds in Catalysis Research
The history of organoaluminium compounds began in 1859, but they remained relatively obscure for nearly a century. wikipedia.orggoettingen-research-online.de Their prominence surged in the 1950s due to the groundbreaking work of Karl Ziegler. wikipedia.orgchemeurope.com Ziegler discovered the direct synthesis of trialkylaluminium compounds and, crucially, their application in the polymerization of olefins. wikipedia.orgchemeurope.com This research, particularly the development of catalysts combining organoaluminium compounds with transition metal salts (like titanium tetrachloride), led to the low-pressure polymerization of ethylene (B1197577) to produce high-density polyethylene (B3416737). wikipedia.orgmdpi.commpg.de
This discovery was a paradigm shift in polymer science and industry, paving the way for new and highly useful industrial processes. wikipedia.org For this pioneering work, Karl Ziegler, along with Giulio Natta who extended the catalysts to produce stereoregular polymers like polypropylene (B1209903), was awarded the Nobel Prize in Chemistry in 1963. wikipedia.orgwikipedia.orgalchetron.com These catalytic systems, now famously known as Ziegler-Natta catalysts, established organoaluminium compounds as indispensable co-catalysts in the production of polyolefins, which are among the largest-volume commodity plastics in the world. wikipedia.orgalchetron.comnumberanalytics.com Organoaluminium compounds, including hydrides, act as activators and alkylating agents for the transition metal center in these catalytic cycles. mdpi.comalchetron.com
Significance of Alkylaluminum Hydrides in Modern Synthetic Methodologies
Alkylaluminum hydrides are a critically important subclass of organoaluminum reagents in modern organic synthesis, primarily valued for their role as reducing agents. organicchemistrydata.org Their reactivity can be tuned by the nature of the alkyl groups attached to the aluminum. While powerful hydrides like Lithium aluminum hydride (LiAlH₄) reduce a wide range of functional groups, dialkylaluminum hydrides offer greater selectivity. organicchemistrydata.orgchemicalbook.com
Diisobutylaluminium hydride (DIBAL-H), a close structural analogue to this compound, is one of the most important hydridoalanes in synthetic chemistry. organicchemistrydata.orgnih.gov These reagents are particularly useful for the partial reduction of esters and nitriles to aldehydes, a transformation that is difficult to control with more powerful reducing agents. organicchemistrydata.org They are also widely used for the reduction of α,β-unsaturated ketones to the corresponding allylic alcohols. organicchemistrydata.orgchemicalbook.com
Table 1: Properties of this compound and a Related Compound
| Property | This compound | Diisobutylaluminium hydride (DIBAL-H) |
| IUPAC Name | bis(2,4,4-trimethylpentyl)alumane | bis(2-methylpropyl)alumane |
| Synonym(s) | Diisooctylaluminium hydride | DIBAL-H, Diisobutylhydroaluminum |
| CAS Number | 84012-67-9 | 1191-15-7 |
| Molecular Formula | C₁₆H₃₅Al | C₈H₁₉Al |
| Molecular Weight | 254.44 g/mol | 142.22 g/mol nih.gov |
Properties
CAS No. |
84012-67-9 |
|---|---|
Molecular Formula |
C16H35Al |
Molecular Weight |
254.43 g/mol |
IUPAC Name |
bis(2,4,4-trimethylpentyl)alumane |
InChI |
InChI=1S/2C8H17.Al.H/c2*1-7(2)6-8(3,4)5;;/h2*7H,1,6H2,2-5H3;; |
InChI Key |
RIAYWWDCGFUPJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)C[AlH]CC(C)CC(C)(C)C |
Origin of Product |
United States |
Electronic Structure and Bonding in Hydrobis 2,4,4 Trimethylpentyl Aluminium Systems
Analysis of Aluminum-Carbon and Aluminum-Hydrogen Bond Characteristics
The bonding in Hydrobis(2,4,4-trimethylpentyl)aluminium is defined by the distinct characteristics of its Aluminum-Carbon (Al-C) and Aluminum-Hydrogen (Al-H) bonds. These bonds are covalent but possess significant polarity due to the difference in electronegativity between aluminum (1.61 on the Pauling scale) and carbon (2.55) or hydrogen (2.20).
The Al-H bond is a key feature of aluminum hydrides. In monomeric or terminal positions, the Al-H bond is a typical two-electron, two-center covalent bond. The typical length for a terminal Al-H bond is in the range of 1.47 ± 0.03 Å. mdpi.com However, in aggregated structures, these hydride ligands can form bridges between two aluminum centers, resulting in longer and weaker bonds. Bridging Al-H bonds can have lengths of approximately 1.61 Å to 1.92 Å. mdpi.com The Al-H bond is responsible for the compound's reducing properties, capable of delivering a hydride ion (H⁻) to various substrates.
The Al-C bonds in this compound are sigma (σ) bonds formed from the overlap of an sp³ hybrid orbital on the aluminum atom and an sp³ hybrid orbital on the carbon atom of the 2,4,4-trimethylpentyl group. These bonds are less reactive in hydride transfer reactions but are crucial for the solubility of the molecule in nonpolar organic solvents and for sterically influencing the reactivity at the aluminum center.
| Bond Type | Typical Bond Length (Å) | Bond Nature | Key Characteristics |
|---|---|---|---|
| Terminal Al-H | 1.47 ± 0.03 mdpi.com | Polar Covalent | Primary site for hydride transfer reactivity. |
| Bridging Al-H | 1.61 - 1.92 mdpi.com | 3-center, 2-electron bond | Common in dimeric or oligomeric structures. |
| Al-C | ~2.00 | Polar Covalent | Provides steric bulk and solubility. |
Lewis Acidity and Coordination Environment of the Aluminum Center
The aluminum atom in this compound has only six valence electrons, making it electron-deficient and a potent Lewis acid. researchgate.net This Lewis acidity is a defining characteristic of organoaluminum compounds, allowing them to accept an electron pair from a Lewis base. researchgate.net This interaction facilitates the activation of substrates in chemical reactions. The strength of the Lewis acidity can be influenced by the steric bulk of the alkyl groups; the large 2,4,4-trimethylpentyl groups may sterically hinder the approach of a Lewis base to the aluminum center.
In its monomeric state, the aluminum center typically adopts a trigonal planar geometry. However, due to its strong tendency to achieve an octet, it readily coordinates with Lewis bases (such as ethers or amines) or self-associates, leading to a more stable tetrahedral coordination geometry. mdpi.com In dimeric or higher aggregated forms, the aluminum center achieves this tetrahedral geometry through the formation of bridging hydride or alkyl bonds. mdpi.com The coordination number of aluminum in these systems can increase beyond four, particularly in the presence of strong donor ligands.
Oligomerization and Aggregation Phenomena of Alkylaluminum Hydrides
Like most alkylaluminum hydrides, this compound rarely exists as a monomer in solution, especially at higher concentrations. It undergoes oligomerization, most commonly forming dimers. This aggregation is driven by the desire of the electron-deficient aluminum centers to complete their valence shells.
In the dimeric structure, two this compound units are typically joined by two bridging hydride ligands. This creates a four-membered ring consisting of two aluminum atoms and two hydrogen atoms (Al-H-Al-H). In these structures, the bridging hydrogen atoms are involved in three-center, two-electron bonds. The bulky 2,4,4-trimethylpentyl groups occupy the terminal positions. This dimerization significantly reduces the Lewis acidity of the aluminum centers compared to the hypothetical monomer. The equilibrium between the monomer and dimer can be influenced by factors such as solvent, temperature, and concentration. While dimers are most common, trimers and higher aggregates can also form, often involving a complex interplay of bridging hydride and alkyl groups.
Theoretical Descriptions of Electronic States and Molecular Orbitals
Theoretical calculations and molecular orbital (MO) theory provide deeper insight into the electronic structure of alkylaluminum hydrides. The bonding can be described as having significant covalent character, though the polarity of the Al-H and Al-C bonds is evident from the distribution of electron density. nih.gov
The highest occupied molecular orbital (HOMO) of a monomeric dialkylaluminum hydride is typically associated with the Al-H bond. This orbital has significant electron density on the hydrogen atom, which is consistent with its character as a hydride (H⁻) donor.
| Property | Description | Implication |
|---|---|---|
| Lewis Acidity | Strong, due to electron-deficient Al center. | Acts as a catalyst or co-catalyst by activating substrates. |
| Coordination Geometry | Distorted tetrahedral in aggregates or adducts. mdpi.com | Achieves electronic stability. |
| HOMO | Associated with the Al-H bond. | Source of electrons for reduction (hydride transfer). |
| LUMO | Localized on the aluminum atom. | Acceptor orbital for Lewis bases. |
Reaction Mechanisms and Reactivity Profiles of Hydrobis 2,4,4 Trimethylpentyl Aluminium
Catalytic Hydroboration Reactions Mediated by Organoaluminum Hydrides
Organoaluminum hydrides, such as Hydrobis(2,4,4-trimethylpentyl)aluminium, have emerged as effective catalysts for the hydroboration of unsaturated bonds. acs.org These main group elements are attractive alternatives to traditional transition metal catalysts due to their abundance and lower toxicity. ed.ac.uk The catalytic activity of aluminum compounds in these transformations avoids the need for stoichiometric amounts of hazardous and sensitive alane reagents, representing a more sustainable and operationally simple methodology. ed.ac.uk
Aluminum hydride-catalyzed hydroboration has been successfully applied to both alkenes and alkynes. acs.orged.ac.uk The reaction typically utilizes an aluminum hydride catalyst with a borane (B79455) reagent, such as pinacolborane (HBpin), which serves as both the boron source and the stoichiometric hydride source. ed.ac.uknih.gov For instance, the hydroboration of terminal alkynes proceeds efficiently in the presence of a catalytic amount of an organoaluminum hydride to yield synthetically valuable alkenyl boronic esters. ed.ac.uk This process is a powerful method for the controlled functionalization of carbon-carbon triple bonds. ed.ac.uk Similarly, the hydroboration of alkenes can be achieved, leading to the formation of alkylborane compounds. acs.orgmasterorganicchemistry.com
The prevailing mechanism for the aluminum-catalyzed hydroboration of alkynes involves a two-stage catalytic cycle. ed.ac.uknih.gov This process is distinct from many transition-metal-catalyzed pathways and highlights the unique reactivity of organoaluminum species.
Hydroalumination: The cycle begins with the hydroalumination of the alkyne by the active aluminum hydride catalyst (e.g., HAlR₂). This step involves the cis-addition of the H-Al bond across the carbon-carbon triple bond, forming an alkenylaluminum intermediate. ed.ac.ukwikipedia.org
σ-Bond Metathesis: The catalytic cycle is turned over by a σ-bond metathesis reaction between the newly formed alkenylaluminum species and the borane reagent (HBpin). acs.orged.ac.uk This step transfers the alkenyl group from aluminum to the boron atom, regenerating the aluminum hydride catalyst and releasing the final alkenyl boronic ester product. ed.ac.uknih.gov This transmetalation event is crucial for achieving catalysis. ed.ac.uk
This proposed pathway, involving an initial hydroalumination followed by a turnover-driving σ-bond metathesis, provides a novel strategy for hydrofunctionalization reactions that avoids the direct handling of stoichiometric, pyrophoric alanes. ed.ac.uk
Control over regioselectivity and stereoselectivity is a hallmark of hydroboration reactions. In the context of organoaluminum-mediated hydroboration, these aspects are largely governed by the initial hydroalumination step.
Stereoselectivity : The hydroalumination of alkynes is stereospecific, proceeding via a syn-addition of the hydrogen and aluminum atoms across the triple bond. wikipedia.orgmasterorganicchemistry.com This results in the formation of a cis-alkenylalane intermediate. wikipedia.org This stereochemistry is retained throughout the subsequent σ-bond metathesis step, leading to the cis-alkenylboronate ester as the final product. masterorganicchemistry.com
Regioselectivity : The addition of the H-Al bond across unsymmetrical alkynes is regioselective. The aluminum atom typically adds to the less sterically hindered carbon, while the hydrogen atom adds to the more substituted carbon (an anti-Markovnikov selectivity pattern). wikipedia.orgmasterorganicchemistry.com This selectivity is influenced by both steric and electronic factors. wikipedia.orgmasterorganicchemistry.com Consequently, the hydroboration of terminal alkynes predominantly yields the terminal, or linear, alkenylboronate ester. ed.ac.uk In the case of unsymmetrical internal alkynes, moderate to good regioselectivity can also be achieved. ed.ac.uk
The aluminum-catalyzed hydroboration methodology demonstrates a broad substrate scope and good functional group tolerance. The reaction is effective for a range of alkyne substrates, including those with both aryl and alkyl substituents. ed.ac.uk
The compatibility of the reaction with various functional groups is a significant advantage, allowing for the synthesis of complex molecules. researchgate.netresearchgate.net Research has shown that functional groups such as esters, nitriles, and amides are well-tolerated under related catalytic hydroboration conditions. researchgate.netnih.gov This robustness expands the synthetic utility of the method. researchgate.net
Interactive Table: Substrate Scope in Aluminum-Catalyzed Hydroboration of Alkynes
| Substrate Type | Substituents | Typical Outcome | Reference |
|---|---|---|---|
| Symmetrical Alkynes | Aryl (e.g., Diphenylacetylene) | Good to moderate yields | ed.ac.uk |
| Symmetrical Alkynes | Alkyl (e.g., 4-Octyne) | Good to moderate yields | ed.ac.uk |
| Unsymmetrical Alkynes | Alkyl/Alkyl (e.g., 2-Nonyne) | Conversion to vinylic boronic esters with moderate to good regioselectivity | ed.ac.uk |
| Terminal Alkynes | Alkyl (e.g., 1-Octyne) | Excellent yields of linear alkenyl boronic ester | ed.ac.uk |
Carboalumination Reactions in Organic Synthesis
Carboalumination, the addition of an organoaluminum compound across a carbon-carbon multiple bond, is a fundamental reaction in organic synthesis for forming carbon-carbon bonds. pitt.edu These reactions are often catalyzed by transition metal complexes, particularly those of zirconium. pitt.eduresearchgate.net In these systems, an organoaluminum compound, such as an alkylaluminum, serves as the source of the alkyl group. pitt.edu
In the field of polymer chemistry, organoaluminum compounds are critical components in catalytic systems for ethylene (B1197577) oligomerization and polymerization. unam.mxmdpi.com They typically function as co-catalysts or activators for transition metal catalysts (e.g., based on titanium, zirconium, iron, or cobalt). unam.mxmdpi.com
A key class of activators derived from organoaluminum compounds is aluminoxanes, most notably methylaluminoxane (B55162) (MAO), which is produced from the partial hydrolysis of trimethylaluminum. unam.mxgoogleapis.com The discovery of MAO was a significant breakthrough, as it dramatically improved the activity and control of metallocene-based catalysts for producing polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). unam.mxmdpi.com The aluminoxane activates the transition metal pre-catalyst, generating a catalytically active cationic metal-alkyl species that initiates the polymerization chain growth. unam.mx
Reactivity with Polar Substrates
This compound, analogous to other dialkylaluminium hydrides like diisobutylaluminium hydride (DIBAL-H), is a potent and selective reducing agent for carbonyl compounds. organicreactions.org The mechanism proceeds via a nucleophilic hydride transfer from the aluminum atom to the electrophilic carbonyl carbon. libretexts.orglibretexts.org The aluminum center acts as a Lewis acid, coordinating to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the hydride attack. libretexts.org This initial reaction forms a tetrahedral aluminum alkoxide intermediate. youtube.com Subsequent hydrolysis or acidic workup protonates the alkoxide to yield the final alcohol product. libretexts.orgchemguide.co.uk
The large steric bulk of the bis(2,4,4-trimethylpentyl) groups makes this reagent highly sensitive to the steric environment of the substrate, often leading to high diastereoselectivity in the reduction of cyclic or chiral ketones. chem-station.com Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), which can reduce a wide array of functional groups, bulky dialkylaluminium hydrides like DIBAL-H, and by extension this compound, offer greater chemoselectivity. wikipedia.orgyoutube.com For instance, they can reduce esters to aldehydes at low temperatures if only one equivalent of the reagent is used, whereas LiAlH₄ would typically reduce the ester all the way to the primary alcohol. wikipedia.orgyoutube.com
Table 1: Expected Reduction Products with this compound
| Carbonyl Substrate | Expected Product | Conditions |
| Aldehyde | Primary Alcohol | Standard |
| Ketone | Secondary Alcohol | Standard |
| Ester | Aldehyde or Primary Alcohol | 1 equiv, low temp for Aldehyde; excess for Alcohol |
| Carboxylic Acid | Primary Alcohol | Difficult reduction, requires excess reagent |
| Acid Chloride | Aldehyde | 1 equiv, low temp |
| Amide | Amine or Aldehyde | Dependent on amide structure and conditions |
The carbon-nitrogen double bond (imine) is analogous to the carbonyl group and is susceptible to reduction by aluminum hydrides. This compound is expected to readily reduce imines to the corresponding amines. The mechanism mirrors that of carbonyl reduction: Lewis acidic coordination of the aluminum to the nitrogen atom, followed by intramolecular hydride transfer to the imine carbon. youtube.com Subsequent workup protonates the resulting aluminum amide intermediate to furnish the amine.
This transformation is a key step in reductive amination, a powerful method for synthesizing amines. chem-station.com While reagents like sodium borohydride (B1222165) can also perform this reduction, aluminum hydrides are often more effective, especially for more sterically hindered or less reactive imines. youtube.comrushim.ru The reduction of nitriles (C≡N) is also possible with strong hydrides like LiAlH₄, which typically yields primary amines after reducing the nitrile first to an imine intermediate and then to the amine. chem-station.comyoutube.com A bulky reagent like this compound might allow for the reaction to be stopped at the imine stage under carefully controlled conditions, which can then be hydrolyzed to an aldehyde. chem-station.com
This compound reacts readily with compounds containing acidic protons, such as phenols and thiols. uobaghdad.edu.iqlibretexts.org The Al-H bond functions as a base, and the hydride anion abstracts the acidic proton from the hydroxyl or thiol group. This acid-base reaction is typically very fast and results in the evolution of hydrogen gas (H₂) and the formation of an aluminum phenoxide or aluminum thiolate species. researchgate.net
This reactivity means that when performing reductions on molecules containing these functional groups, more than one equivalent of the hydride reagent is required. The first equivalent is consumed in the deprotonation reaction before any reduction of other functional groups (like carbonyls) can occur. This property can also be used intentionally to generate aluminum phenoxides in situ for use in other synthetic transformations.
C-F Bond Activation by Low-Valent Aluminum Species
The activation and cleavage of carbon-fluorine (C-F) bonds are challenging due to the high bond strength. However, research has shown that aluminum-based reagents can facilitate this transformation, a process known as hydrodefluorination (HDF). nih.govresearchgate.net Aluminum alkyl hydrides can serve as the hydride source for the replacement of fluorine with hydrogen. nih.govresearchgate.net The high affinity of aluminum for fluorine is a key driving force for this reaction. frontiersin.org
The mechanism can vary but often involves the aluminum hydride acting as a Lewis acid to coordinate to the fluorine atom, thereby weakening the C-F bond and making the carbon atom susceptible to nucleophilic attack by a hydride. nih.govfrontiersin.org Studies using DFT (Density Functional Theory) on related systems suggest that the reaction can proceed through various transition states, including a nucleophilic vinylic substitution-like pathway for fluorinated olefins. nih.govresearchgate.net While specific studies on this compound for C-F activation are not prominent, its properties as an aluminum hydride suggest it could potentially be effective in HDF reactions, particularly where the steric bulk might influence regioselectivity. researchgate.net
Carbonyl Homologation and C-C Bond Formation Mechanisms
Carbonyl homologation refers to a reaction that extends a carbon chain by one carbon atom at the carbonyl group. There is a lack of specific literature describing the use of this compound for this purpose. Homologation reactions often proceed via intermediates like diazo compounds, which are generated in situ and then react with aldehydes or ketones. nih.gov
However, a related and synthetically crucial transformation that dialkylaluminium hydrides are famous for is the partial reduction of carboxylic acid derivatives to aldehydes. wikipedia.org For example, the reduction of an ester or an acid chloride to an aldehyde using one equivalent of a sterically hindered hydride at low temperature is a key C-C bond formation control strategy. wikipedia.org By generating an aldehyde, the reagent enables subsequent C-C bond forming reactions, such as Wittig, Grignard, or aldol (B89426) reactions, which would not have been possible with the starting ester or acid. While not a direct homologation by the aluminum reagent itself, its ability to selectively produce aldehydes is a critical enabling step for many carbon chain extension methodologies.
Catalytic Applications of Hydrobis 2,4,4 Trimethylpentyl Aluminium in Polymerization and Organic Synthesis
Co-catalytic Role in Ziegler-Natta Polymerization for Polyolefin Production
Ziegler-Natta (Z-N) catalysis is a cornerstone of the polymer industry, enabling the stereospecific polymerization of alpha-olefins to produce high-value polyolefins like polyethylene (B3416737) and polypropylene (B1209903). wikipedia.orglibretexts.org These catalyst systems are typically composed of two main parts: a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst. libretexts.org Hydrobis(2,4,4-trimethylpentyl)aluminium functions as such a co-catalyst.
The role of the organoaluminum component in Z-N systems is multifaceted:
Alkylation and Activation: The co-catalyst alkylates the transition metal center, forming the active titanium-carbon bond required to initiate polymer chain growth. researchgate.net
Reduction of Pre-catalyst: It can reduce the transition metal to a lower oxidation state, which is often the catalytically active form.
Scavenging: Organoaluminum compounds react with and neutralize impurities (such as water or oxygen) that would otherwise deactivate the primary catalyst. avestia.com
While triethylaluminium (TEA) is a classic co-catalyst, the use of bulkier aluminum alkyls and hydrides, such as triisobutylaluminium (TIBA) and by extension, this compound, can significantly influence the polymerization process. avestia.com Studies on different aluminum alkyls have shown that the steric bulk of the co-catalyst can affect the formation of active sites, potentially leading to polymers with higher molecular weights by reducing the rate of chain transfer reactions. researchgate.net The large 2,4,4-trimethylpentyl groups of this compound are expected to influence the catalyst's activity and the resulting polymer's properties, such as molecular weight and molecular weight distribution. avestia.com
Table 1: Olefins Polymerized via Ziegler-Natta Catalysis This table is interactive and can be sorted by clicking on the headers.
| Monomer | Resulting Polyolefin | Common Applications |
|---|---|---|
| Ethylene (B1197577) | Polyethylene (HDPE, LLDPE, UHMWPE) | Pipes, containers, films, medical implants. libretexts.org |
| Propylene | Polypropylene (PP) | Automotive parts, textiles, packaging, lab equipment. wikipedia.org |
| 1-Butene | Polybutene-1 (PB-1) | Piping, hot melt adhesives, packaging. libretexts.org |
| 1-Hexene | Poly(1-hexene) | Used as a comonomer to produce LLDPE. |
Activation of Metallocene Precatalysts in Olefin Polymerization
Metallocene catalysts represent a more modern class of single-site catalysts that offer exceptional control over polymer architecture, including tacticity, molecular weight distribution, and comonomer incorporation. wikipedia.org These systems typically consist of a metallocene pre-catalyst (based on Group 4 metals like zirconium or hafnium) that requires activation by a co-catalyst. wikipedia.orgresearchgate.net
The activation process generally involves the abstraction of a ligand (e.g., a chloride anion) from the neutral metallocene by the co-catalyst to generate a cationic and coordinatively unsaturated metal-alkyl species, which is the active site for polymerization. researchgate.netresearchgate.net While methylaluminoxane (B55162) (MAO) is the most widely recognized activator, other organoaluminum compounds, including trialkylaluminums, can also serve this function, often in conjunction with borane (B79455) or borate-based activators. researchgate.netgoogle.com
This compound can participate in this process by alkylating the metallocene pre-catalyst. The resulting bulky aluminate counter-anion can influence the degree of interaction within the ion pair, which in turn affects catalytic activity and the properties of the resulting polymer. mdpi.com The choice of co-catalyst is critical, as it can lead to different active species and impact the molecular weight distribution of the final polymer. mdpi.com
Table 2: Representative Metallocene Systems for Olefin Polymerization This table is interactive and can be sorted by clicking on the headers.
| Metallocene Pre-catalyst | Common Activator(s) | Polymerization Product Example |
|---|---|---|
| Cp₂ZrCl₂ (Zirconocene dichloride) | Methylaluminoxane (MAO) | Polyethylene |
| rac-Et(Ind)₂ZrCl₂ | MAO, Borates + Trialkylaluminum | Isotactic Polypropylene |
| iPr(Cp)(Flu)ZrCl₂ | MAO, Borates + Trialkylaluminum | Syndiotactic Polypropylene |
Ring-Opening Polymerization (ROP) of Cyclic Esters
Ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone is a primary method for producing biodegradable and biocompatible aliphatic polyesters. uliege.beuliege.be Aluminum complexes are highly effective initiators for this transformation due to their ability to produce well-defined polymers with controlled molecular weights and narrow distributions. uliege.be
Table 3: Common Cyclic Esters and Their Corresponding Polyesters via ROP This table is interactive and can be sorted by clicking on the headers.
| Cyclic Ester Monomer | Resulting Polyester | Key Properties |
|---|---|---|
| ε-Caprolactone (CL) | Polycaprolactone (PCL) | Biodegradable, semi-crystalline, low melting point. |
| L-Lactide (LLA) | Poly(L-lactide) (PLLA) | Biodegradable, high strength, semi-crystalline. |
| δ-Valerolactone (VL) | Polyvalerolactone (PVL) | Biodegradable, amorphous or semi-crystalline. |
| rac-β-Butyrolactone (BBL) | Poly(3-hydroxybutyrate) (PHB) | Biodegradable, thermoplastic. |
| Trimethylene Carbonate (TMC) | Poly(trimethylene carbonate) (PTMC) | Biodegradable, amorphous, flexible. |
Utilization in Small Molecule Transformations and Fine Chemical Synthesis
Beyond polymerization, organoaluminum hydrides are versatile reagents in organic synthesis. wikipedia.org Due to a lack of specific research on this compound, its utility can be inferred from the well-documented chemistry of structurally similar bulky aluminum hydrides, most notably Diisobutylaluminium hydride (DIBAL-H). wikipedia.orgcommonorganicchemistry.com
These reagents are classified as electrophilic reducing agents, reacting readily with electron-rich functional groups. adichemistry.com Their most significant application is the partial reduction of esters and nitriles to aldehydes. chemistrysteps.commasterorganicchemistry.com This selectivity is achieved by using one equivalent of the reagent at low temperatures (e.g., -78 °C). Under these conditions, the bulky hydride adds to the carbonyl or nitrile, forming a stable tetrahedral intermediate that does not collapse until a subsequent aqueous workup. chemistrysteps.comyoutube.com This prevents over-reduction to the alcohol or amine, a common outcome with less hindered hydrides like lithium aluminum hydride. chemistrysteps.commasterorganicchemistry.com
Given that this compound possesses even bulkier alkyl groups than DIBAL-H, it is expected to exhibit similar, if not superior, selectivity in these transformations. This makes it a potentially valuable tool for fine chemical synthesis where precise control over reduction is paramount. chemscene.com
Table 4: Selective Reductions with Bulky Aluminum Hydrides (e.g., DIBAL-H) This table is interactive and can be sorted by clicking on the headers.
| Starting Functional Group | Product (at low temp., 1 eq.) | Product (with excess reagent) |
|---|---|---|
| Ester | Aldehyde masterorganicchemistry.com | Primary Alcohol |
| Nitrile | Aldehyde (after hydrolysis) chemistrysteps.com | Primary Amine |
| Lactone | Lactol (Hemiacetal) adichemistry.com | Diol |
| Acyl Chloride | Aldehyde youtube.com | Primary Alcohol |
| α,β-Unsaturated Ester | Allylic Alcohol wikipedia.org | Allylic Alcohol |
Development of Sustainable Catalytic Systems
The principles of green chemistry encourage the use of catalysts that are efficient, non-toxic, and based on earth-abundant elements. ed.ac.uk Aluminum, being the most abundant metal in the Earth's crust, presents a sustainable alternative to many catalysts based on rare or heavy metals. wikipedia.org
The development of catalytic systems around this compound aligns with several green chemistry goals:
Atom Economy: Highly efficient catalysts maximize the conversion of reactants to products, minimizing waste. Aluminum-based systems that function with high activity reduce the amount of catalyst needed and lessen the burden of removal from the final product. nih.gov
Use of Abundant Elements: Aluminum is an inexpensive, earth-abundant, and relatively low-toxicity metal, which is preferable to precious or toxic transition metals like palladium, rhodium, or chromium. wikipedia.org
Solvent Choice: As an organometallic compound, this compound is highly soluble in hydrocarbon solvents like hexane (B92381) and toluene. This can facilitate reactions in less hazardous solvents compared to chlorinated alternatives and may allow for easier separation and recycling of the catalyst system in certain processes.
Catalysis over Stoichiometric Reagents: Using aluminum hydrides in a catalytic capacity, for instance in the hydroboration of alkynes where the alane is regenerated in situ, avoids the use of stoichiometric amounts of hazardous and wasteful reagents. ed.ac.uk Similarly, copper hydride clusters, which are important hydrogenation catalysts, demonstrate the potential for main-group hydrides in sustainable transformations. nih.gov
By designing highly active and selective catalysts based on earth-abundant metals like aluminum, compounds such as this compound can contribute to the development of more sustainable chemical manufacturing processes.
Theoretical and Computational Investigations into Hydrobis 2,4,4 Trimethylpentyl Aluminium Reactivity
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the reactivity of organoaluminium compounds. ed.ac.ukresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying complex reaction pathways, including those involving hydrobis(2,4,4-trimethylpentyl)aluminium. DFT calculations can model the electronic structure and predict the geometries of reactants, products, and intermediate species. nih.govresearchgate.net
Studies on similar aluminum hydride complexes demonstrate that DFT is a powerful tool for elucidating reaction mechanisms and designing catalytic systems. mdpi.com By applying these methods to this compound, researchers can map out the potential energy surface for its reactions, such as hydroalumination of olefins or carbonyl compounds.
Elucidation of Energetic Profiles and Transition States
A key application of DFT is the calculation of energetic profiles for a proposed reaction mechanism. This involves identifying and characterizing the structures of all transition states and intermediates along the reaction coordinate. The energy differences between these species allow for the determination of reaction enthalpies and activation barriers.
For instance, in the hydroalumination of an alkene by this compound, DFT could be used to model the initial formation of a π-complex, followed by the insertion of the alkene into the Al-H bond via a four-membered ring transition state. The calculated energies would reveal whether the reaction is thermodynamically favorable and what kinetic barriers must be overcome. DFT has been successfully used to investigate the hydrolysis reactions of Al³⁺ species and the mechanisms of aluminophosphate oligomerization. researchgate.net
Table 1: Hypothetical DFT-Calculated Energetic Profile for Alkene Hydroalumination
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Alkene | 0.0 |
| π-Complex | Weakly associated reactant complex | -5.2 |
| Transition State | Four-centered Al-H-C-C structure | +15.8 |
| Product | Alkyl-substituted aluminium compound | -25.4 |
Note: This table is illustrative and based on typical values for similar reactions. Specific values for this compound would require dedicated computational studies.
Computational Analysis of Rate-Determining Steps
By analyzing the complete energetic profile of a multi-step reaction, the rate-determining step (RDS) can be identified as the one with the highest activation energy. researchgate.net Understanding the RDS is crucial for optimizing reaction conditions to improve rates and yields. DFT calculations provide the necessary data to pinpoint this critical step. For example, in a catalytic cycle involving this compound, the RDS could be the initial coordination of a substrate, the hydride transfer step, or the final product release. Computational studies on other systems have shown that hydride shift can be the rate-determining step in isomerization reactions catalyzed by aluminum complexes. researchgate.net
Molecular Dynamics Simulations for Complex Interactions and Solvation Effects
While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. mdpi.comnih.gov
For this compound, which exists as a dimer in hydrocarbon solutions, MD simulations can model the association and dissociation of the dimer, the flexibility of the bulky 2,4,4-trimethylpentyl groups, and interactions with solvent molecules. nih.gov These simulations are critical for understanding how solvation influences reactivity, as the solvent can affect the stability of reactants, transition states, and products. The choice of force field, which defines the potential energy of the system, is a critical component of accurate MD simulations. mdpi.com
Advanced Quantum Chemical Methods for Electronic Structure and Bond Analysis
For situations requiring higher accuracy than standard DFT, more advanced quantum chemical methods are utilized. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally expensive, can provide benchmark-quality data on electronic structure and bonding. These methods are particularly useful for validating results from more approximate methods like DFT. mdpi.com
Natural Bond Orbital (NBO) analysis is a technique often paired with these calculations to provide a chemically intuitive picture of bonding. nih.gov For this compound, NBO analysis could be used to quantify the polarity of the Al-H and Al-C bonds, describe the hybridization of the aluminum center, and analyze the nature of the bridging hydrides in the dimeric structure. In a study of a trimethylaluminium adduct, NBO analysis revealed the specific s- and p-character contributions to the Al-C and Al-O bonds. nih.gov Such analyses are crucial for understanding the electronic origins of the compound's reactivity. Quantum phase estimation (QPE) is an emerging quantum algorithm anticipated to provide significant speedups for solving complex quantum chemistry problems in the future. nih.gov
Application of Chemoinformatics and Machine Learning in Catalyst Discovery
The fields of chemoinformatics and machine learning (ML) are increasingly being applied to chemistry for tasks like property prediction and catalyst discovery. nih.gov Machine learning models, such as neural networks, can be trained on data from experiments or high-throughput computational screenings to predict the performance of new, untested compounds. mdpi.comyoutube.com
In the context of this compound, these techniques could be used to:
Predict the reactivity of related aluminum hydrides with different alkyl substituents.
Screen a virtual library of potential substrates to identify those that would react most efficiently.
Optimize reaction conditions (temperature, solvent, pressure) by building predictive models that correlate these parameters with reaction outcomes. mdpi.com
By leveraging large datasets of chemical information, machine learning can accelerate the discovery and optimization of new catalytic systems based on the structural motifs found in this compound. nih.gov
Advanced Spectroscopic and Structural Characterization of Organoaluminum Hydride Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organoaluminum compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.
Multi-nuclear NMR is indispensable for fully characterizing compounds like Hydrobis(2,4,4-trimethylpentyl)aluminium. Each nucleus offers a unique piece of the structural puzzle.
¹H NMR spectroscopy identifies the types and connectivity of protons. For this compound, this would reveal signals corresponding to the Al-H hydride proton and the distinct protons of the 2,4,4-trimethylpentyl alkyl groups.
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. researchgate.net The spectrum would show distinct resonances for each carbon atom in the 2,4,4-trimethylpentyl ligand, confirming the structure of the alkyl chains attached to the aluminum center. hmdb.cabas.bg
²⁷Al NMR is particularly powerful for studying organoaluminum compounds due to the 100% natural abundance of the ²⁷Al isotope. mdpi.compnnl.gov As a quadrupolar nucleus, the chemical shift and the broadness of the resonance line are highly sensitive to the coordination number and symmetry of the aluminum center. pnnl.govpascal-man.com For an aluminum hydride, the ²⁷Al NMR spectrum provides direct insight into the electronic environment of the metal. researchgate.netarxiv.orgnih.gov
Despite the utility of these techniques, specific, publicly available experimental NMR data for this compound could not be located in a review of scientific literature.
Table 7.1.1-1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |
|---|---|---|
| ¹H | Data not available | Data not available |
| ¹³C | Data not available | Data not available |
| ²⁷Al | Data not available | Data not available |
No peer-reviewed experimental data for this specific compound was found in the searched literature.
Isotopic Perturbation of Resonance (IPR) is a sophisticated NMR technique used to investigate molecular structures, particularly in systems involving equilibrium or fluxional processes. By selectively replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H), subtle changes in the NMR spectrum can be induced. These changes can provide evidence for the existence of bridged structures or dynamic equilibria, which are common in organoaluminum hydrides. However, a search of the scientific literature did not yield any studies where Isotopic Perturbation of Resonance was applied to this compound.
X-ray Diffraction Analysis of Solid-State Molecular Structures
For an organoaluminum hydride like this compound, X-ray diffraction would reveal the coordination number of the aluminum atom (typically three or four, depending on whether it exists as a monomer, dimer, or other oligomer in the solid state). It would provide exact measurements of the Al-H, Al-C, and other bond distances and angles, offering fundamental insights into its structure. nih.gov A review of crystallographic databases and the scientific literature found no published crystal structure for this compound.
Table 7.2.1-1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Al-H Bond Distance (Å) | Data not available |
| Al-C Bond Distance (Å) | Data not available |
| Coordination Geometry | Data not available |
No crystallographic data for this specific compound was found in the searched literature.
Beyond the structure of a single molecule, X-ray diffraction data also illuminates how molecules are arranged in a crystal lattice. This analysis reveals the nature and geometry of intermolecular interactions, such as van der Waals forces, which govern the crystal packing. Understanding these interactions is crucial for rationalizing the physical properties of the compound in the solid state. As no crystal structure has been reported for this compound, an analysis of its intermolecular interactions and packing cannot be performed.
Mass Spectrometry Techniques for Identification of Organoaluminum Species
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, and its fragmentation pattern can provide additional structural information. For this compound, mass spectrometry would be used to confirm the molecular mass and could help identify related species or impurities in a sample. However, specific mass spectrometry data for this compound is not available in the reviewed scientific literature.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization
Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful analytical technique for the characterization of organometallic compounds, including organoaluminum hydrides. chemeurope.comyoutube.com Its "soft" ionization process allows for the transfer of intact, and often fragile, molecular species from solution into the gas phase for mass analysis, providing valuable information on molecular weight, structure, and the composition of complex mixtures. youtube.com For a compound like this compound, which is typically a colorless liquid and often used in solution, ESI-MS is particularly well-suited.
Ion Formation and Spectral Interpretation:
In the ESI-MS analysis of organoaluminum hydrides, ion formation can occur through several mechanisms, including protonation, adduct formation with alkali metal ions (e.g., Na⁺, K⁺) that are often present as trace impurities, or through the loss of a ligand to generate a charged species. wikipedia.org For this compound, which is neutral, observation in ESI-MS would rely on such interactions.
Given that organoaluminum hydrides like the closely related diisobutylaluminium hydride (DIBAL-H) exist as dimers or even trimers in non-coordinating solvents, ESI-MS can be instrumental in identifying these aggregated forms. researchgate.net The spectra might reveal ions corresponding to the protonated monomer, dimer, and potentially larger oligomers. The interpretation of the resulting mass-to-charge (m/z) ratios allows for the elucidation of the species present in solution.
Detailed Research Findings:
While specific ESI-MS studies exclusively focused on this compound are not extensively documented in publicly available literature, the analysis of similar organoaluminum compounds provides a strong basis for expected results. For instance, in the analysis of reaction mixtures containing DIBAL-H, positive mode ESI-MS has been successfully employed. masterorganicchemistry.com The resulting spectra would be expected to show peaks corresponding to various adducts and oligomeric forms.
A hypothetical ESI-MS analysis of this compound might be expected to yield the ions detailed in the table below. The exact nature and relative abundance of these ions would be highly dependent on the solvent system and the presence of other coordinating species.
Interactive Data Table: Plausible Ions in the ESI-MS of this compound
| Plausible Ion | Formula | Calculated m/z | Notes |
| [M+H]⁺ | [C₁₆H₃₅Al + H]⁺ | 255.26 | Protonated monomer |
| [M+Na]⁺ | [C₁₆H₃₅Al + Na]⁺ | 277.24 | Sodium adduct of the monomer |
| [M+K]⁺ | [C₁₆H₃₅Al + K]⁺ | 293.21 | Potassium adduct of the monomer |
| [2M+H]⁺ | [(C₁₆H₃₅Al)₂ + H]⁺ | 509.51 | Protonated dimer |
| [2M+Na]⁺ | [(C₁₆H₃₅Al)₂ + Na]⁺ | 531.49 | Sodium adduct of the dimer |
Note: The calculated m/z values are based on the monoisotopic masses of the most abundant isotopes.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of organoaluminum hydrides. nih.govacs.org These methods provide direct information about the bonding environment within a molecule, and for this compound, they are particularly crucial for characterizing the aluminum-hydride (Al-H) bond.
The vibrational modes of the bulky 2,4,4-trimethylpentyl groups will dominate large portions of the spectrum, but the Al-H stretching and bending vibrations appear in distinct regions and are highly informative. A key structural aspect of dialkylaluminium hydrides is their tendency to form dimers with bridging hydride ligands. chemeurope.comresearchgate.net This dimerization results in two distinct types of hydride environments: terminal and bridging, each with a characteristic vibrational frequency.
Infrared (IR) Spectroscopy:
In the IR spectrum of a dimeric dialkylaluminium hydride, the Al-H stretching vibration for a terminal hydride (if present) typically appears in the range of 1750-1900 cm⁻¹. The bridging Al-H-Al stretch, being a weaker bond, absorbs at a lower frequency, generally in the region of 1250-1400 cm⁻¹. The presence and relative intensities of these bands can confirm the dimeric nature of the compound.
Raman Spectroscopy:
Raman spectroscopy provides complementary information. The Al-H stretching vibrations are also observable in the Raman spectrum and can help to confirm the assignments made from the IR spectrum. Raman spectroscopy is particularly useful for studying the symmetric vibrations of the Al-H-Al bridge in the dimeric structure.
Detailed Research Findings:
The table below presents the expected characteristic vibrational frequencies for this compound based on data from related organoaluminum hydrides.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique | Notes |
| Al-H Stretch (Terminal) | 1750 - 1900 | IR, Raman | Strong in IR. Characteristic of monomeric or terminal hydride in an oligomer. |
| Al-H-Al Stretch (Bridging) | 1250 - 1400 | IR, Raman | Broad and strong in IR. Indicative of a dimeric or oligomeric structure. |
| Al-H Bending Modes | 600 - 800 | IR, Raman | Bending and deformation modes of the Al-H bond. |
| C-H Stretches (Alkyl) | 2850 - 3000 | IR, Raman | Vibrations of the 2,4,4-trimethylpentyl groups. |
| C-H Bending (Alkyl) | 1350 - 1470 | IR, Raman | Vibrations of the 2,4,4-trimethylpentyl groups. |
Future Research Directions and Challenges in Hydrobis 2,4,4 Trimethylpentyl Aluminium Chemistry
Rational Design of Ligand Scaffolds for Tunable Reactivity
The reactivity of organoaluminum compounds is profoundly influenced by the steric and electronic properties of the ligands attached to the aluminum center. For Hydrobis(2,4,4-trimethylpentyl)aluminium, the bulky 2,4,4-trimethylpentyl groups already impose significant steric hindrance, which can be both an advantage and a challenge. Future research will likely focus on the rational design of ancillary ligand scaffolds to fine-tune the reactivity of the Al-H bond.
Key Research Objectives:
Steric Modulation: Introducing ligands with varying steric profiles to either enhance or diminish the existing bulk, thereby controlling access to the aluminum center and influencing substrate selectivity.
Electronic Tuning: Employing ligands with electron-donating or electron-withdrawing functionalities to modulate the Lewis acidity of the aluminum center and the hydridic character of the Al-H bond.
Hemilabile Ligands: Designing ligands with both a strongly coordinating and a weakly coordinating arm to create a dynamic coordination environment that can facilitate catalytic cycles.
| Ligand Design Strategy | Desired Effect on Reactivity | Potential Application |
| Bulky N-heterocyclic carbenes (NHCs) | Increased thermal stability, enhanced selectivity for smaller substrates | Catalytic reduction of sterically accessible functional groups |
| Pincer ligands (PNP, NNN) | Enhanced catalytic activity and stability | Olefin polymerization and hydrofunctionalization reactions |
| Chiral ligands | Enantioselective transformations | Asymmetric catalysis |
Mechanistic Elucidation of Unprecedented Transformations
A deep understanding of reaction mechanisms is fundamental to the development of new and improved chemical transformations. For this compound, detailed mechanistic studies will be crucial to unlock its full potential. The interplay between its bulky nature and the reactive hydride functionality could lead to unprecedented reactivity patterns.
Areas for Mechanistic Investigation:
Hydroalumination Reactions: Detailed kinetic and computational studies to understand the regioselectivity and stereoselectivity of the addition of the Al-H bond across unsaturated substrates.
Catalytic Cycles: In-depth investigation of the elementary steps in catalytic processes, including substrate coordination, insertion, and product release. Spectroscopic techniques (e.g., NMR, IR) coupled with computational modeling will be invaluable.
Decomposition Pathways: Understanding the thermal and chemical stability of the compound and its derivatives to identify and mitigate potential decomposition pathways that could hinder its application.
Development of Highly Efficient and Selective Catalytic Protocols
Building on the principles of ligand design and mechanistic understanding, a major goal will be the development of highly efficient and selective catalytic protocols utilizing this compound. The unique steric environment of this reagent could be leveraged to achieve selectivities that are complementary to existing catalytic systems.
Potential Catalytic Applications:
Polymerization: As a co-catalyst or catalyst for the polymerization of olefins, where the bulky alkyl groups could influence the microstructure and properties of the resulting polymers.
Hydrofunctionalization: Catalyzing the addition of E-H bonds (where E = B, Si, N, P) across alkenes and alkynes.
Reduction of Polar Functional Groups: Selective reduction of aldehydes, ketones, esters, and other functional groups, potentially with high chemoselectivity due to steric hindrance.
Integration of Organoaluminum Catalysis with Green Chemistry Principles
The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound should aim to align with these principles.
Green Chemistry Considerations:
Atom Economy: Designing catalytic cycles that maximize the incorporation of all reactant atoms into the final product.
Catalyst Loading: Developing highly active catalysts that can be used in low concentrations to minimize waste.
Solvent Selection: Exploring the use of greener solvents or solvent-free reaction conditions.
Renewable Feedstocks: Investigating the use of this compound in the conversion of biomass-derived feedstocks into valuable chemicals.
Exploration of New Applications in Materials Science and Advanced Polymer Architectures
The unique structural features imparted by the 2,4,4-trimethylpentyl groups could lead to novel applications in materials science and the synthesis of advanced polymers.
Potential Materials Science Applications:
Precursor for Aluminum-Containing Materials: Use as a precursor for the synthesis of aluminum oxide, aluminum nitride, or other aluminum-containing thin films and nanomaterials through techniques like chemical vapor deposition (CVD) or atomic layer deposition (ALD).
Modifier for Polymers: Incorporation into polymer backbones or as a chain-end functional group to modify the physical and chemical properties of materials.
Advanced Polymer Architectures:
Block Copolymers: Utilizing its properties in controlled polymerization techniques to synthesize well-defined block copolymers with unique morphologies and properties.
Branched Polymers: Exploring its potential to create long-chain branching in polyolefins, which can significantly impact their rheological and mechanical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
